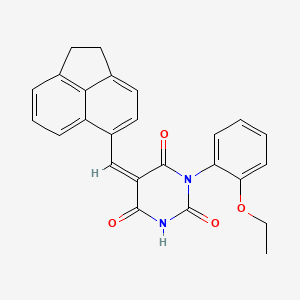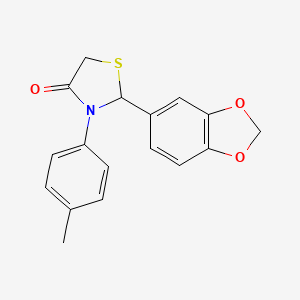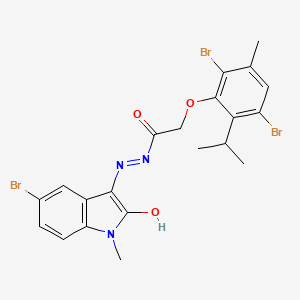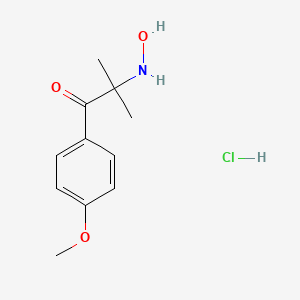![molecular formula C13H6BrF6NO2 B4969163 N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide](/img/structure/B4969163.png)
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide, also known as BTF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BTF is a synthetic compound that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The exact mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide is not fully understood, but it is believed to interact with ion channels in cells, particularly those involved in calcium signaling. N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide has been shown to inhibit the activity of certain calcium channels, which can have downstream effects on cellular processes such as neurotransmitter release and muscle contraction.
Biochemical and Physiological Effects:
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide has been found to have a range of biochemical and physiological effects, including the modulation of calcium signaling pathways, the inhibition of certain ion channels, and the induction of oxidative stress. These effects can have implications for a variety of cellular processes, including neurotransmitter release, muscle contraction, and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide in lab experiments is its specificity for certain ion channels and cellular processes. This specificity can allow researchers to more precisely investigate the mechanisms of action of various drugs and other compounds. However, one limitation of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide is its potential toxicity, which can limit its use in certain cell types or experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide, including investigations into its effects on different cell types and in different experimental conditions. Additionally, further studies are needed to fully understand the mechanisms of action of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide and its potential applications in drug development and disease research.
Synthesemethoden
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide involves several steps, including the reaction of 3,5-bis(trifluoromethyl)aniline with 5-bromo-2-furoic acid to form the intermediate product, which is then further reacted with thionyl chloride to obtain the final product, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide. The purity of the compound is typically verified using analytical techniques such as NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide has been used in a variety of scientific research applications, including studies on the role of ion channels in cellular function, as well as investigations into the mechanisms of action of certain drugs. N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide has also been used as a tool for studying the effects of oxidative stress on cellular signaling pathways.
Eigenschaften
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF6NO2/c14-10-2-1-9(23-10)11(22)21-8-4-6(12(15,16)17)3-7(5-8)13(18,19)20/h1-5H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAPBHAAGIGMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4969084.png)
![5-chloro-2-methoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969091.png)

![1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone](/img/structure/B4969107.png)
![N-(1,3-benzodioxol-5-ylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4969112.png)
![N-{1-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4969120.png)


![1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4969131.png)



![N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4969168.png)
![4-bromo-N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4969180.png)